molecular formula C23H23FN2O5S B12497076 N~2~-[(4-fluorophenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)-N~2~-(4-methoxyphenyl)glycinamide

N~2~-[(4-fluorophenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)-N~2~-(4-methoxyphenyl)glycinamide

Cat. No.: B12497076
M. Wt: 458.5 g/mol
InChI Key: NJPFSKZJMYQZHA-UHFFFAOYSA-N
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Description

N~2~-[(4-fluorophenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)-N~2~-(4-methoxyphenyl)glycinamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-fluorophenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)-N~2~-(4-methoxyphenyl)glycinamide typically involves multiple steps, including the formation of the sulfonamide linkage and the introduction of various substituents. Common synthetic routes may involve:

    Formation of the Sulfonamide Linkage: This step often involves the reaction of a sulfonyl chloride with an amine to form the sulfonamide bond.

    Introduction of Substituents:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and the employment of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-fluorophenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)-N~2~-(4-methoxyphenyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and potassium permanganate (KMnO~4~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are often used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N~2~-[(4-fluorophenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)-N~2~-(4-methoxyphenyl)glycinamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s sulfonamide group makes it a potential candidate for studying enzyme inhibition.

    Medicine: It may be explored for its potential as an antibiotic or anti-inflammatory agent.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N2-[(4-fluorophenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)-N~2~-(4-methoxyphenyl)glycinamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of the enzyme’s natural substrate, thereby blocking the enzyme’s activity. This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibiotic properties.

    Sulfamethoxazole: Another sulfonamide used as an antibiotic.

    Celecoxib: A sulfonamide-based drug used as an anti-inflammatory agent.

Uniqueness

N~2~-[(4-fluorophenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)-N~2~-(4-methoxyphenyl)glycinamide is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides.

Properties

Molecular Formula

C23H23FN2O5S

Molecular Weight

458.5 g/mol

IUPAC Name

2-(N-(4-fluorophenyl)sulfonyl-4-methoxyanilino)-N-(2-methoxy-5-methylphenyl)acetamide

InChI

InChI=1S/C23H23FN2O5S/c1-16-4-13-22(31-3)21(14-16)25-23(27)15-26(18-7-9-19(30-2)10-8-18)32(28,29)20-11-5-17(24)6-12-20/h4-14H,15H2,1-3H3,(H,25,27)

InChI Key

NJPFSKZJMYQZHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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